Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate is an organic compound with the molecular formula C17H17NO6 It is a derivative of benzoic acid and contains both methoxy and nitro functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate typically involves the esterification of 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Major Products Formed
Reduction: 4-[(4-methoxy-3-aminophenyl)methoxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in studies involving esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate can be compared to other similar compounds, such as:
Ethyl 4-[(4-chloro-3-nitrophenyl)methoxy]benzoate: Contains a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.
Ethyl 4-[(4-methoxy-3-aminophenyl)methoxy]benzoate:
Ethyl 4-[(4-methoxy-3-nitrophenyl)ureido]benzoate: Contains a ureido group, which introduces additional hydrogen bonding capabilities and may affect its solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-3-23-17(19)13-5-7-14(8-6-13)24-11-12-4-9-16(22-2)15(10-12)18(20)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIAEDDARNWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.